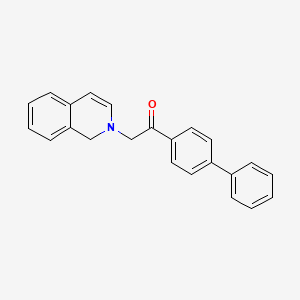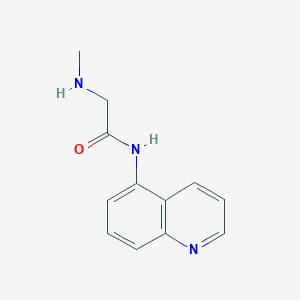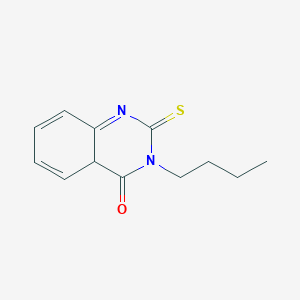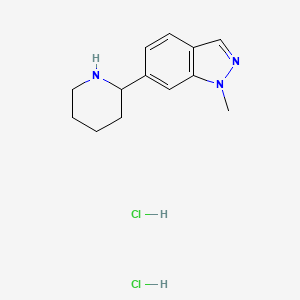![molecular formula C10H12N4O5 B12347150 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12347150.png)
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is a purine nucleoside analog It is structurally characterized by a purine base attached to a ribose sugar moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one typically involves the condensation of a purine derivative with a ribose sugar. One common method includes the use of protected ribose derivatives, which are then deprotected to yield the final compound. The reaction conditions often involve acidic or basic catalysts to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydropurine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketone or aldehyde derivatives, while substitution reactions can introduce alkyl or acyl groups .
科学研究应用
Chemistry
In chemistry, 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the synthesis of various nucleoside analogs and nucleotide derivatives .
Biology
In biological research, this compound is used to study nucleic acid interactions and enzyme mechanisms. It is often employed in experiments involving DNA and RNA synthesis, as well as in the investigation of nucleotide metabolism .
Medicine
Its structural similarity to natural nucleosides allows it to interfere with viral replication and cancer cell proliferation .
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and as a reagent in various chemical processes .
作用机制
The compound exerts its effects by mimicking natural nucleosides and incorporating into nucleic acids. This incorporation can disrupt normal nucleic acid synthesis and function, leading to the inhibition of viral replication or cancer cell growth. The molecular targets include DNA and RNA polymerases, as well as various enzymes involved in nucleotide metabolism .
相似化合物的比较
Similar Compounds
Guanosine: Another purine nucleoside with a similar structure but different functional groups.
Inosine: A nucleoside that differs in the base attached to the ribose sugar.
Adenosine: A purine nucleoside with an amino group at the 6-position of the purine ring.
Uniqueness
The uniqueness of 9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one lies in its specific structural features, which confer distinct biochemical properties.
属性
分子式 |
C10H12N4O5 |
|---|---|
分子量 |
268.23 g/mol |
IUPAC 名称 |
9-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-7,10,15-17H,1H2 |
InChI 键 |
GLWKIMRUECDRDP-UHFFFAOYSA-N |
规范 SMILES |
C1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(4Z)-3-(chloromethyl)-4-[(2-methoxyphenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B12347077.png)
![7-Hydroxy-3-(4-hydroxyphenyl)-8-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-4a,5,6,7,8,8a-hexahydrochromen-4-one](/img/structure/B12347079.png)
![Ethyl 2-cyano-3-[(1H-indazol-3-yl)amino]prop-2-enoate](/img/structure/B12347087.png)

![Hydrogen [1-hydroxy-1-phosphono-2-(pyridin-3-yl)ethyl]phosphonate](/img/structure/B12347101.png)
![1-(7-Hydroxy-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B12347104.png)
![[3-(4-Methoxycarbonylphenoxy)-4-oxo-4a,5,6,7,8,8a-hexahydrochromen-7-yl] 3-methoxybenzoate](/img/structure/B12347109.png)
![(3S,5S,8R,9S,10S,13S,14S,E)-17-hydrazono-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12347118.png)



![Methanone, (2-chlorophenyl)-9H-pyrido[3,4-b]indol-1-yl-](/img/structure/B12347144.png)


